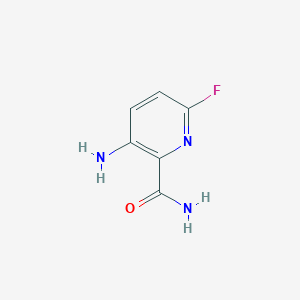

3-Amino-6-fluoropyridine-2-carboxamide

Description

3-Amino-6-fluoropyridine-2-carboxamide is a fluorinated pyridine derivative featuring an amino group at position 3, a fluorine atom at position 6, and a carboxamide moiety at position 2. Pyridine carboxamides are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and versatility in drug design. This compound may serve as a precursor or intermediate in synthesizing kinase inhibitors, receptor modulators, or antimicrobial agents, though specific applications require further validation.

Properties

CAS No. |

175358-03-9 |

|---|---|

Molecular Formula |

C6H6FN3O |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

3-amino-6-fluoropyridine-2-carboxamide |

InChI |

InChI=1S/C6H6FN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) |

InChI Key |

UKGNXGFDUODPGZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1N)C(=O)N)F |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)N)F |

Synonyms |

2-Pyridinecarboxamide,3-amino-6-fluoro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

a) 5-Amino-2-fluoropyridine-3-carboxamide (CAS 1804171-47-8)

- Substituents: Amino (position 5), fluorine (position 2), carboxamide (position 3).

- Properties: The altered substituent positions reverse electronic effects compared to the target compound. This compound is flagged as a candidate for kinase inhibition studies.

b) 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide (PF-01247324)

- Substituents: Amino (position 6), trichlorophenyl (position 5), N-methyl carboxamide (position 2).

- Properties : The trichlorophenyl group introduces steric bulk and electron-withdrawing effects, likely improving target affinity but reducing solubility. The N-methylation of the carboxamide may enhance metabolic stability.

c) Fused-Ring Derivatives (Thieno/Furopyridines)

- Examples: 3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 625377-66-4) Furo[2,3-b]pyridine derivatives (e.g., 2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide)

- Properties : Fused rings enhance aromatic surface area, improving π-π stacking interactions but increasing molecular weight and complexity. The trifluoromethyl group in CAS 625377-66-4 confers strong electron-withdrawing effects and stability.

Electronic and Solubility Profiles

- Fluorine Position: Fluorine at position 6 (target compound) vs. position 2 (5-Amino-2-fluoropyridine-3-carboxamide) alters dipole moments. Position 6 fluorine may polarize the ring differently, affecting binding to hydrophobic pockets.

- Carboxamide Placement: Carboxamide at position 2 (target) vs. Position 2 carboxamide may better align with enzyme active sites.

- Solubility : Pyridine carboxamides generally exhibit moderate aqueous solubility. N-methylation (as in PF-01247324) reduces polarity but improves membrane permeability.

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Carboxamides

Research Findings and Implications

- Fluorine Impact: Fluorine at position 6 (target) may confer better metabolic stability than position 2, as seen in 5-Amino-2-fluoropyridine-3-carboxamide.

- Fused-Ring Systems: Thieno/furopyridines exhibit enhanced target engagement but face challenges in bioavailability due to increased molecular weight.

- Trifluoromethyl vs. Fluoro : Trifluoromethyl groups (e.g., CAS 625377-66-4) offer stronger electron-withdrawing effects but add steric bulk compared to single fluorine atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.